molecular formula C19H12F2O2 B5422563 1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE

1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE

Cat. No.: B5422563
M. Wt: 310.3 g/mol
InChI Key: HCVKOZUQCMRSOT-PKNBQFBNSA-N
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Description

1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE is a chemical compound known for its unique structure and properties. It features a combination of fluorophenyl and furyl groups, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from 4-fluorobenzaldehyde and 4-fluorophenylacetic acid. The key steps include aldol condensation and cyclization reactions.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. Reactions are often carried out under reflux conditions to ensure complete conversion.

    Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer research.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-3-(5-(4-FLUOROPHENYL)-2-FURYL)-2-PROPEN-1-ONE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 4-fluorophenyl isocyanate and (S)-(-)-1-(4-fluorophenyl)ethylamine share structural similarities.

    Uniqueness: The presence of both fluorophenyl and furyl groups in the same molecule provides unique chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2O2/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(23-17)14-3-7-16(21)8-4-14/h1-12H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVKOZUQCMRSOT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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